molecular formula C10H13Cl2N B3024810 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride CAS No. 959140-89-7

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B3024810
M. Wt: 218.12
InChI Key: CHXWZDHUSNSLLQ-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 959140-89-7 . It has a molecular weight of 218.13 . The IUPAC name for this compound is 1-(3-chlorophenyl)cyclobutanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride” is 1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H . This code provides a specific description of the structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Structural Analysis and Synthesis

  • The study of cyclobutane derivatives, such as 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, is significant in understanding their crystal structure and conformation. The cyclobutane ring often exhibits a puckered conformation, which is crucial for chemical synthesis and pharmaceutical applications (Busetti et al., 1980).

Synthesis of Biologically Active Compounds

  • The synthesis of polysubstituted aminocyclobutanes, related to 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, is important for creating biologically active compounds. These compounds are integral in pharmaceutical research due to their potential therapeutic applications (Feng et al., 2019).

Chemical Reactions and Mechanisms

  • Understanding the kinetics and mechanisms of reactions involving similar cyclobutane derivatives can provide insights into designing more efficient synthetic routes for compounds like 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. This knowledge is crucial in optimizing pharmaceutical synthesis (Castro et al., 2001).

Development of Novel Synthetic Methods

  • Novel synthetic methods for producing 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride and related compounds are key to advancing pharmaceutical research. These methods can lead to the discovery of new drugs and treatments (Gajare et al., 2004).

Applications in Medicinal Chemistry

  • Cyclobutane derivatives, like 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, have significant applications in medicinal chemistry. They are used in the synthesis of various pharmacologically active metabolites and in the development of new therapeutic agents (Krishnamurthy et al., 2002).

Antibacterial Studies

  • Research on compounds containing cyclobutane moieties, similar to 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, has shown promising results in antibacterial studies. These compounds can potentially be developed into new antibiotics (Mehta, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

1-(3-chlorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXWZDHUSNSLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693220
Record name 1-(3-Chlorophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

CAS RN

158943-22-7
Record name 1-(3-Chlorophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
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